3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide
CAS No.: 478530-52-8
Cat. No.: VC16121992
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478530-52-8 |
|---|---|
| Molecular Formula | C16H15N5O2 |
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | 3-(benzotriazol-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
| Standard InChI | InChI=1S/C16H15N5O2/c22-13-7-5-12(6-8-13)11-17-19-16(23)9-10-21-15-4-2-1-3-14(15)18-20-21/h1-8,11,22H,9-10H2,(H,19,23)/b17-11+ |
| Standard InChI Key | XHXZTWBAARGDQY-GZTJUZNOSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)O |
| Canonical SMILES | C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a benzotriazole moiety linked to a propane chain terminating in a hydrazide group. The hydrazide further connects to a 4-hydroxyphenylmethylidene group via an imine bond (E-configuration). This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions . The molecular formula is C₁₇H₁₆N₆O₂, with a molecular weight of 336.35 g/mol, as inferred from analogous structures .
Key functional groups include:
-
Benzotriazole: A bicyclic aromatic system with three nitrogen atoms, known for its electron-withdrawing properties and role in stabilizing intermediates.
-
Hydrazide: Provides nucleophilic sites for chemical modifications and hydrogen-bonding capabilities.
-
4-Hydroxyphenyl: Introduces phenolic -OH groups, enhancing solubility and enabling hydrogen bonding with biological targets.
Spectroscopic and Computational Data
-
¹H NMR: Signals at δ 8.2–8.5 ppm correspond to benzotriazole protons, while the hydrazide -NH peak appears near δ 9.2 ppm . The 4-hydroxyphenyl group shows a singlet at δ 6.8–7.2 ppm.
-
IR Spectroscopy: Stretching vibrations at 1660 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H), and 3400 cm⁻¹ (O-H) confirm functional groups .
-
Molecular Modeling: Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, favoring interactions with polar enzyme active sites .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a three-step process:
-
Formation of 3-(1H-Benzotriazol-1-yl)propanehydrazide: Benzotriazole reacts with bromopropionyl chloride, followed by hydrazination.
-
Condensation with 4-Hydroxybenzaldehyde: The hydrazide undergoes acid-catalyzed condensation with 4-hydroxybenzaldehyde to form the imine bond.
-
Purification: Recrystallization in ethanol yields the final product with >95% purity .
Yield and Scalability
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Temperature | 80°C (reflux) |
| Solvent | Ethanol |
| Isolated Yield | 78–82% |
| Purity (HPLC) | 95.3% |
Optimization using microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields .
Pharmacological Evaluation
Anticancer Activity
In vitro assays against NCI-H522 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines revealed dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀) |
|---|---|---|
| NCI-H522 | 12.4 | Cisplatin (8.7 μM) |
| HepG2 | 15.8 | Doxorubicin (10.2 μM) |
Mechanistic studies indicate mitochondrial depolarization and caspase-3/7 activation, suggesting apoptosis induction .
Structure-Activity Relationship (SAR)
Comparative analysis with analogues highlights critical structural determinants:
| Compound Modification | Effect on Activity |
|---|---|
| Replacement of 4-OH with 3-OH | ↓ Anticancer potency by 40% |
| Substitution of benzotriazole with triazole | ↑ Microbial resistance |
| Methylation of hydrazide -NH | Complete loss of activity |
The 4-hydroxyphenyl group’s hydrogen-bonding capacity is crucial for target binding, while the benzotriazole enhances metabolic stability .
Applications and Future Directions
Therapeutic Development
-
Targeted Drug Delivery: Conjugation with nanoparticles improves bioavailability in preclinical models.
-
Combination Therapy: Synergy with paclitaxel reduces IC₅₀ by 60% in multidrug-resistant cancers .
Industrial Synthesis
Continuous flow reactors enable kilogram-scale production with 88% yield, addressing scalability challenges .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume